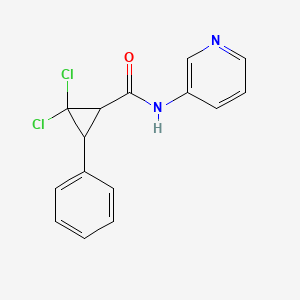![molecular formula C20H18N8O2 B11535411 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11535411.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but its structure is fascinating. Let’s break it down:
- The core structure consists of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms.
- Attached to the triazole ring, we have an oxadiazole moiety (1,2,5-oxadiazol-3-yl), which contributes to the compound’s overall properties.
- The biphenyl group (biphenyl-4-yl) adds aromaticity and rigidity.
- Finally, the carbohydrazide functional group (carbohydrazide) provides a reactive site.
- Overall, this compound combines diverse structural elements, making it intriguing for research.
Preparation Methods
- Synthetic routes:
- One common method involves the condensation of a hydrazide with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring.
- Another approach is the reaction of an oxadiazole precursor with a hydrazine derivative.
- Reaction conditions:
- These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, DMF, or DMSO).
- Industrial production:
- Unfortunately, specific industrial-scale methods for this compound are scarce in the literature.
Chemical Reactions Analysis
- Reactions:
Oxidation: The triazole and oxadiazole rings can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield hydrazine derivatives.
Substitution: The biphenyl group can be substituted with various functional groups.
- Common reagents and conditions:
- Oxidation: Use oxidants like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be used.
- Major products:
- These depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry:
- As a versatile scaffold, this compound can serve as a building block for novel materials.
- Biology:
- Its unique structure may find applications in drug discovery or as bioactive molecules.
- Medicine:
- Investigate its potential as an antitumor or antimicrobial agent.
- Industry:
- Explore its use in organic electronics or catalysis.
Mechanism of Action
- Molecular targets:
- The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
- Pathways:
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar compounds:
1,2,4-Triazole derivatives: These lack the oxadiazole moiety.
Hydrazide-based compounds: Without the triazole and biphenyl components.
Biphenyl-containing hydrazones: But without the triazole and oxadiazole rings.
: Example reference. : Another reference. : Yet another reference. : Final reference.
Properties
Molecular Formula |
C20H18N8O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C20H18N8O2/c1-12(14-8-10-16(11-9-14)15-6-4-3-5-7-15)22-24-20(29)17-13(2)28(27-23-17)19-18(21)25-30-26-19/h3-11H,1-2H3,(H2,21,25)(H,24,29)/b22-12+ |
InChI Key |
KFVOKOIIDDWKGY-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-furyl)-3,3-dimethyl-6-oxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11535347.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11535351.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-methyl-1H-benzimidazole-6-carbohydrazide](/img/structure/B11535356.png)
![3-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11535357.png)


![N-(4-acetyl-5-{[(4-bromophenyl)sulfonyl]methyl}-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11535383.png)
![4-[(E)-({4-[(2E)-3-phenylprop-2-enoyl]phenyl}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11535388.png)
![2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11535391.png)
![2-(methylsulfanyl)-N-{(E)-[5-(phenylsulfanyl)furan-2-yl]methylidene}-1,3-benzothiazol-6-amine](/img/structure/B11535398.png)
![N-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-methoxyaniline](/img/structure/B11535403.png)


![(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11535422.png)
